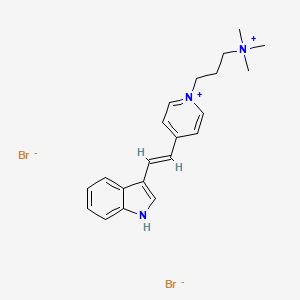
4-(2-Indol-3-ylvinyl)-1-(3-(trimethylammonio)propyl)pyridinium dibromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-(1H-Indol-3-yl)vinyl)-1-(3-(trimethylammonio)propyl)pyridin-1-ium bromide: is a complex organic compound that features a combination of indole, vinyl, pyridinium, and trimethylammonium groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(1H-Indol-3-yl)vinyl)-1-(3-(trimethylammonio)propyl)pyridin-1-ium bromide typically involves multiple steps:
Formation of the Indole-Vinyl Intermediate: The initial step involves the reaction of indole with a suitable vinylating agent under basic conditions to form the indole-vinyl intermediate.
Quaternization of Pyridine: The next step involves the reaction of pyridine with a trimethylammonium propylating agent, such as 3-bromopropyltrimethylammonium bromide, to form the quaternized pyridinium salt.
Coupling Reaction: The final step involves the coupling of the indole-vinyl intermediate with the quaternized pyridinium salt under suitable conditions, such as the presence of a base and a solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and vinyl groups, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the pyridinium and vinyl groups, potentially leading to the formation of reduced analogs.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents for substitution reactions include alkyl halides, acyl halides, and sulfonyl chlorides.
Major Products Formed
Oxidation Products: Various oxidized derivatives, such as indole-3-carboxylic acid and vinyl ketones.
Reduction Products: Reduced analogs, such as dihydropyridinium and ethyl derivatives.
Substitution Products: Substituted derivatives, such as alkylated, acylated, and sulfonylated compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 4-(2-(1H-Indol-3-yl)vinyl)-1-(3-(trimethylammonio)propyl)pyridin-1-ium bromide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.
Biology
In biology, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its structural features make it a candidate for the development of new biochemical probes and molecular tools.
Medicine
In medicine, the compound is investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the areas of cancer and neurological disorders.
Industry
In industry, the compound is explored for its potential applications in materials science and nanotechnology. Its unique properties make it suitable for the development of new materials with specific functionalities.
Wirkmechanismus
The mechanism of action of 4-(2-(1H-Indol-3-yl)vinyl)-1-(3-(trimethylammonio)propyl)pyridin-1-ium bromide involves its interaction with specific molecular targets, such as enzymes, receptors, and nucleic acids. The compound’s structural features allow it to bind to these targets and modulate their activity. This can lead to various biological effects, such as inhibition of enzyme activity, modulation of receptor signaling, and alteration of gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(2-(1H-Indol-3-yl)vinyl)pyridine
- 1-(3-(Trimethylammonio)propyl)pyridin-1-ium bromide
- 4-(2-(1H-Indol-3-yl)ethyl)-1-(3-(trimethylammonio)propyl)pyridin-1-ium bromide
Uniqueness
The uniqueness of 4-(2-(1H-Indol-3-yl)vinyl)-1-(3-(trimethylammonio)propyl)pyridin-1-ium bromide lies in its combination of indole, vinyl, pyridinium, and trimethylammonium groups. This unique structural arrangement allows for a wide range of chemical reactions and interactions with biological targets, making it a versatile compound for various scientific research applications.
Eigenschaften
CAS-Nummer |
21074-54-4 |
|---|---|
Molekularformel |
C21H27Br2N3 |
Molekulargewicht |
481.3 g/mol |
IUPAC-Name |
3-[4-[(E)-2-(1H-indol-3-yl)ethenyl]pyridin-1-ium-1-yl]propyl-trimethylazanium;dibromide |
InChI |
InChI=1S/C21H26N3.2BrH/c1-24(2,3)16-6-13-23-14-11-18(12-15-23)9-10-19-17-22-21-8-5-4-7-20(19)21;;/h4-5,7-12,14-15,17H,6,13,16H2,1-3H3;2*1H/q+1;;/p-1 |
InChI-Schlüssel |
QVZJQXHMPMASMV-UHFFFAOYSA-M |
Isomerische SMILES |
C[N+](C)(C)CCC[N+]1=CC=C(C=C1)/C=C/C2=CNC3=CC=CC=C32.[Br-].[Br-] |
Kanonische SMILES |
C[N+](C)(C)CCC[N+]1=CC=C(C=C1)C=CC2=CNC3=CC=CC=C32.[Br-].[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[2,2'-Bi-1H-pyrrole]-5,5'-dicarboxamide, N,N'-dihexyl-](/img/structure/B12921024.png)



![3-Nitro-N-octylimidazo[1,2-B]pyridazin-6-amine](/img/structure/B12921042.png)


![9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,2-dimethyl-1,3-dihydropurin-6-one](/img/structure/B12921074.png)


![2,3-Diphenylimidazo[1,2-C]quinazoline](/img/structure/B12921083.png)
